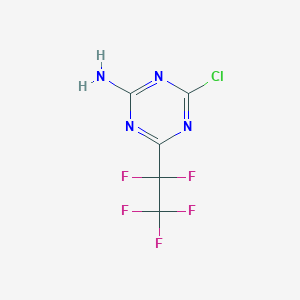

4-Chloro-6-(pentafluoroethyl)-1,3,5-triazin-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “4-Chloro-6-(pentafluoroethyl)-1,3,5-triazin-2-amine” belongs to the class of triazines. Triazines are a group of nitrogen-containing heterocyclic compounds that have been widely used in various fields, including medicine, agriculture, and materials science .

Molecular Structure Analysis

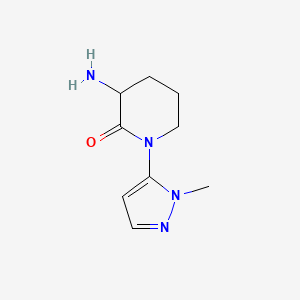

The molecular structure of this compound would likely consist of a triazine ring, which is a six-membered ring with three nitrogen atoms and three carbon atoms. The ring would have various substituents attached, including a chlorine atom, an amine group, and a pentafluoroethyl group .Chemical Reactions Analysis

Triazine compounds are known to participate in a variety of chemical reactions, often involving the substitution of the groups attached to the triazine ring . The specific reactions that “4-Chloro-6-(pentafluoroethyl)-1,3,5-triazin-2-amine” would undergo are not available in the literature I have access to.科学的研究の応用

Anticancer Research

The triazine scaffold is a common feature in many anticancer agents. “4-Chloro-6-(pentafluoroethyl)-1,3,5-triazin-2-amine” can be utilized in the synthesis of novel compounds that target various cancer pathways. For instance, triazine derivatives have been shown to inhibit tyrosine kinase, which is crucial in cell signal transduction and implicated in many types of cancers .

Antimicrobial and Antifungal Agents

Triazine compounds exhibit significant antimicrobial and antifungal activities. The chloro and pentafluoroethyl groups in “4-Chloro-6-(pentafluoroethyl)-1,3,5-triazin-2-amine” may enhance these properties, making it a valuable intermediate for developing new drugs to combat resistant strains of bacteria and fungi .

Agricultural Chemicals

In the agricultural sector, triazine derivatives are used to create herbicides and pesticides. The structural versatility of “4-Chloro-6-(pentafluoroethyl)-1,3,5-triazin-2-amine” allows for the development of compounds that can selectively target and control pest populations without harming crops or the environment .

Material Science

The unique electronic properties of triazines make them suitable for use in material science, particularly in the creation of novel polymers and coatings. The pentafluoroethyl group in the molecule could confer additional properties such as resistance to heat and chemical degradation .

Antiviral Research

Triazine derivatives have been explored for their antiviral properties, including the potential to inhibit HIV replication. “4-Chloro-6-(pentafluoroethyl)-1,3,5-triazin-2-amine” could serve as a precursor in the synthesis of compounds that target specific proteins or enzymes necessary for viral replication .

Neurological Disorders

Some triazine derivatives have shown promise in the treatment of neurological disorders. The compound could be modified to interact with receptors or enzymes in the brain, potentially leading to new treatments for conditions such as Alzheimer’s disease and epilepsy .

将来の方向性

The future research directions for this compound would depend on its properties and potential applications. Given the wide range of uses for triazine compounds, “4-Chloro-6-(pentafluoroethyl)-1,3,5-triazin-2-amine” could potentially be explored for use in various fields, including medicine, agriculture, and materials science .

特性

IUPAC Name |

4-chloro-6-(1,1,2,2,2-pentafluoroethyl)-1,3,5-triazin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2ClF5N4/c6-2-13-1(14-3(12)15-2)4(7,8)5(9,10)11/h(H2,12,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUWIJHUZGHFZFM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NC(=NC(=N1)Cl)N)C(C(F)(F)F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClF5N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.54 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzyl N-[(oxolan-3-yl)methyl]carbamate](/img/structure/B1382086.png)

![2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid](/img/structure/B1382098.png)

![3-[3-(benzyloxy)phenyl]-1H-pyrazole](/img/structure/B1382099.png)